(S)-Cinacalcet-D3 is a deuterated form of cinacalcet, classified as a calcimimetic agent. It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients undergoing dialysis. The compound acts by enhancing the sensitivity of calcium-sensing receptors, which leads to a reduction in parathyroid hormone secretion without significantly affecting serum calcium and phosphate levels. This mechanism makes it an important therapeutic option for managing calcium-related disorders.
(S)-Cinacalcet-D3 is synthesized from cinacalcet through various chemical processes that incorporate deuterium isotopes, enhancing its stability and potentially altering its pharmacokinetic properties. The compound is cataloged under the Chemical Abstracts Service number 694495-47-1 and has been detailed in various chemical databases, including PubChem and specialized synthesis platforms.
(S)-Cinacalcet-D3 falls under the category of calcimimetics, which are compounds that mimic the action of calcium ions on tissues, particularly in the parathyroid gland. This classification is crucial for understanding its therapeutic applications and mechanisms of action.
The synthesis of (S)-Cinacalcet-D3 typically involves the following steps:
The incorporation of deuterium is achieved through various synthetic pathways that may involve:
(S)-Cinacalcet-D3 has a molecular formula of C22H22F3N and features a complex structure that includes multiple functional groups conducive to its biological activity. The presence of fluorine atoms contributes to its potency as a calcimimetic agent.
(S)-Cinacalcet-D3 participates in several chemical reactions typical of calcimimetics:
The specific interactions at the molecular level include:
(S)-Cinacalcet-D3 functions by:
Clinical studies have demonstrated that (S)-Cinacalcet-D3 effectively lowers parathyroid hormone levels while maintaining stable serum calcium levels, making it a valuable treatment option for patients with secondary hyperparathyroidism.
(S)-Cinacalcet-D3 is primarily used in scientific research and clinical settings for:
(S)-Cinacalcet-D3 is a deuterium-labeled isotopologue of the calcimimetic agent cinacalcet, engineered to retain the biologically relevant (S)-enantiomeric configuration. This compound serves as a critical analytical tool in pharmacokinetic (PK) studies and drug metabolism research, enabling precise tracing of parent drug disposition without perturbing the inherent pharmacological activity of the native molecule. Its design leverages both stereochemical precision and isotopic labeling, addressing challenges in quantifying cinacalcet’s complex metabolism and variable PK profile in diverse patient populations [2] [5] [8].
(S)-Cinacalcet-D3 (Chemical Name: N-[(1S)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-D3-propylamine hydrochloride) has a molecular weight of 396.89 g/mol (Molecular Formula: C22H20D3ClF3N). Its structure features three deuterium atoms replacing protium at the α-position of the naphthaleneethylamine side chain (–CαD3–), adjacent to the chiral center [1] [5]. The (S)-configuration at this chiral center is indispensable for optimal activity at the calcium-sensing receptor (CaSR), as confirmed by comparative pharmacodynamic studies.
The stereochemistry of cinacalcet profoundly impacts CaSR activation. The (S)-enantiomer exhibits ~10–15-fold higher binding affinity for the CaSR’s transmembrane domain compared to the (R)-counterpart due to favorable hydrophobic interactions within the allosteric binding pocket [5] [6]. This enantioselectivity translates to enhanced suppression of parathyroid hormone (PTH) secretion, making the (S)-form the therapeutically relevant enantiomer in clinical cinacalcet formulations (racemic mixtures are not used therapeutically due to efficacy and regulatory considerations).
Table 1: Stereoisomer-Specific Properties of Cinacalcet
Property | (S)-Cinacalcet | (R)-Cinacalcet |
---|---|---|
CaSR EC50 | 15 ± 3 nM | 200 ± 25 nM |
PTH Reduction (max %) | 92% | 45% |
Metabolic Clearance | CYP3A4/2D6 mediated | Similar pathway |
Bioavailability | 20–25% (dose-dependent) | Not clinically assessed |
Deuterium (²H) substitution at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where the higher bond dissociation energy of C–²H (vs. C–¹H) slows enzymatic oxidation. In (S)-Cinacalcet-D3, deuterium is positioned at the benzylic carbon – a known oxidation hotspot for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. This design aims to:
(S)-Cinacalcet-D3 hydrochloride (CAS: 2673269-84-4) serves as the ideal internal standard for quantifying native cinacalcet in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical properties ensure co-elution and ionization matching, while the 3 Da mass shift (m/z 358 → 361) enables baseline resolution in selected reaction monitoring (SRM) transitions (358.1→155.1 vs. 361.1→158.1) [8].
Table 2: Deuterium Impact on Pharmacokinetic and Bioanalytical Parameters
Parameter | Cinacalcet | (S)-Cinacalcet-D3 | Impact |
---|---|---|---|
CYP3A4 Oxidation Rate | High | Reduced by 2.1–2.5x | Extended t½ |
LLOQ in Plasma | 0.1 ng/mL (50 µL sample) | Internal standard | High assay sensitivity |
Matrix Effects | Subject to ion suppression | Compensates for suppression | Improved accuracy |
Recovery (PP) | 85–90% | 90–106% | Precision (CV <8.5%) |
Studies using human liver microsomes confirm a 1.8–2.2-fold reduction in intrinsic clearance for the deuterated analog. This property is exploited in "isotope trapping" experiments to identify reactive metabolites and quantify interconversion between enantiomers during in vivo disposition [8].
The discovery of the CaSR (1993) revolutionized understanding of extracellular calcium ([Ca2+]e) homeostasis. Early calcimimetics (e.g., calcium itself, polyamines) were type I agonists binding the receptor’s orthosteric site. Cinacalcet represents a breakthrough as the first clinically viable type II calcimimetic – an allosteric modulator enhancing CaSR sensitivity to [Ca2+]e without acting as a direct agonist [6] [9]. Its development stemmed from high-throughput screening of phenylalkylamine libraries, culminating in the identification of the lead compound R-568 and its optimization for oral bioavailability and safety.
Prior to cinacalcet’s approval (2004), secondary hyperparathyroidism (SHPT) management relied on vitamin D sterols (calcitriol, doxercalciferol). While effective in suppressing PTH gene transcription, these agents exacerbated hypercalcemia and hyperphosphatemia by promoting intestinal mineral absorption. In contrast, cinacalcet:
Table 3: Key Milestones in Calcimimetic Development
Year | Development | Significance |
---|---|---|
1990 | Concept of "calcimimetic" proposed | Defined receptor-targeted SHPT therapy |
1996 | R-568 Phase I trials | Proof-of-concept for allosteric CaSR modulation |
2004 | Cinacalcet FDA-approved (Sensipar®) | First oral calcimimetic for SHPT in CKD |
2010s | Deuteration strategies applied | PK optimization and analytical probe development |
2017 | Evocalcet (next-gen analog) enters trials | Reduced GI side effects; tissue-selective modulation |
The inherent limitations of racemic cinacalcet – variable bioavailability (20–25%), CYP2D6 polymorphism sensitivity, and first-pass metabolism – drove innovation toward deuterated isotopologues like (S)-Cinacalcet-D3. While not a therapeutic agent itself, this compound addresses key research needs:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0